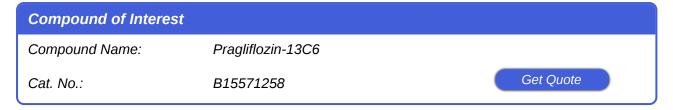


Technical Guide: Certificate of Analysis and Analytical Methodologies for Pragliflozin-13C6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies related to **Pragliflozin-13C6**, a stable isotope-labeled internal standard for the quantification of Pragliflozin. This document is intended to support research and development activities by providing detailed information on its physicochemical properties, analytical testing protocols, and its role in experimental workflows.

Certificate of Analysis: Representative Data

The following table summarizes the typical quantitative data for a batch of **Pragliflozin-13C6**.



Parameter	Specification	Result
Identity		
Chemical Name	(1S)-1,5-Anhydro-1-C-[4-fluoro-3-(2-benzothiophen-2-ylmethyl)phenyl]-D-glucitol-UL-13C6	Conforms
Molecular Formula	C15 ¹³ C6H21FO5S	Conforms
Molecular Weight	410.4 g/mol	Conforms
Purity		
Chemical Purity (HPLC)	≥ 98%	99.5%
Isotopic Purity	≥ 99 atom % ¹³ C	99.2 atom % ¹³ C
Physical Properties		
Appearance	White to off-white solid	Conforms
Solubility	Soluble in DMSO and Methanol	Conforms
Residual Solvents		
Methanol	≤ 3000 ppm	< 50 ppm
DMSO	≤ 5000 ppm	< 100 ppm

Experimental Protocols

Pragliflozin-13C6 is primarily used as an internal standard in chromatographic assays for the quantification of Pragliflozin in biological matrices. Below are detailed methodologies for common analytical techniques.

Quantification of Pragliflozin in Human Plasma by LC-MS/MS



This method describes a validated procedure for the determination of Pragliflozin in human plasma using **Pragliflozin-13C6** as an internal standard.

2.1.1. Sample Preparation: Protein Precipitation

- To 100 μL of human plasma in a microcentrifuge tube, add 20 μL of Pragliflozin-13C6 internal standard working solution (concentration: 500 ng/mL in methanol).
- Vortex the mixture for 10 seconds.
- Add 400 μL of acetonitrile to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 200 μ L of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2.1.2. Chromatographic Conditions

- Instrument: HPLC system coupled with a triple quadrupole mass spectrometer.
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution:
 - o 0-0.5 min: 20% B
 - 0.5-2.5 min: 20% to 80% B



o 2.5-3.0 min: 80% B

3.0-3.1 min: 80% to 20% B

o 3.1-5.0 min: 20% B

• Flow Rate: 0.4 mL/min.

Injection Volume: 5 μL.

Column Temperature: 40°C.

2.1.3. Mass Spectrometric Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Pragliflozin: m/z 405.1 → 167.1
 - **Pragliflozin-13C6**: m/z 411.1 → 173.1
- Ion Source Temperature: 500°C.
- IonSpray Voltage: 5500 V.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the chemical purity of **Pragliflozin-13C6**.

2.2.1. Preparation of Solutions

- Standard Solution: Prepare a solution of Pragliflozin-13C6 in methanol at a concentration of 0.5 mg/mL.
- Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and water (60:40, v/v).

2.2.2. Chromatographic Conditions



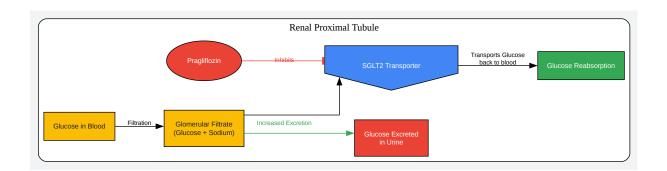
- Instrument: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm).
- Mobile Phase: Acetonitrile and water (60:40, v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μL.
- Column Temperature: 25°C.
- · Detection Wavelength: 225 nm.

2.2.3. Data Analysis

The purity is calculated based on the area percentage of the main peak in the chromatogram.

Signaling Pathway and Experimental Workflow Diagrams

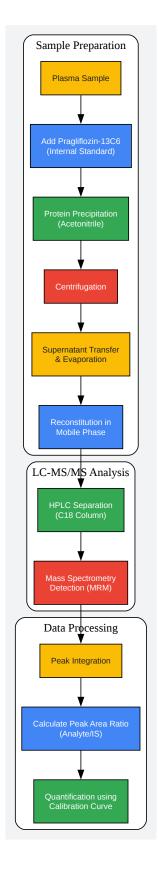
The following diagrams illustrate the mechanism of action of Pragliflozin and a typical experimental workflow for its quantification.





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Mechanism of Action of Pragliflozin via SGLT2 Inhibition.





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Experimental Workflow for Quantification using an Internal Standard.

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